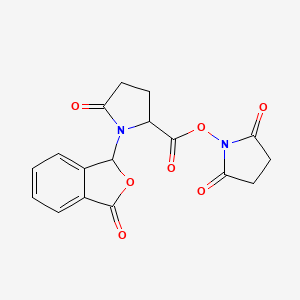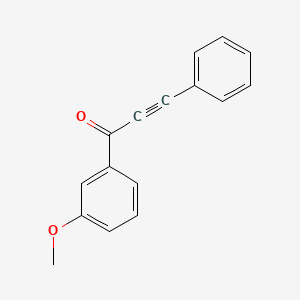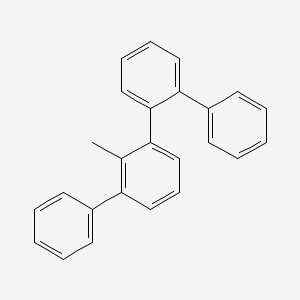
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its complex structure, which includes multiple benzene rings. Aromatic hydrocarbons are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene typically involves electrophilic aromatic substitution reactions. These reactions are favored due to the stability of the aromatic ring and the ability to introduce various substituents onto the benzene ring. The general mechanism involves the formation of a sigma complex, followed by the removal of a proton to restore aromaticity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from simpler aromatic compounds. The use of catalysts and controlled reaction conditions is crucial to achieve high yields and purity. Common methods include Friedel-Crafts alkylation and acylation reactions, which are well-suited for introducing alkyl and acyl groups onto the benzene ring .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Electrophilic aromatic substitution is the most common reaction, where an electrophile replaces a hydrogen atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under acidic conditions to facilitate electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings allow for π-π interactions, which can influence the binding affinity and specificity of the compound. Pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene: A methyl-substituted benzene, commonly used as a solvent and in the production of chemicals.
Xylene: A dimethyl-substituted benzene, used in the manufacture of polymers and as a solvent.
Uniqueness
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene is unique due to its complex structure, which includes multiple benzene rings and various substituents.
Propriétés
Formule moléculaire |
C25H20 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-methyl-1-phenyl-3-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C25H20/c1-19-22(20-11-4-2-5-12-20)17-10-18-23(19)25-16-9-8-15-24(25)21-13-6-3-7-14-21/h2-18H,1H3 |
Clé InChI |
SILNAIJSLSMJAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1C2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


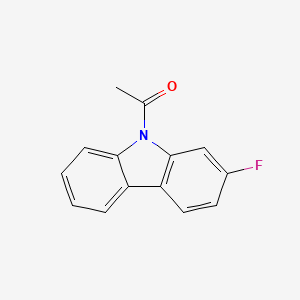

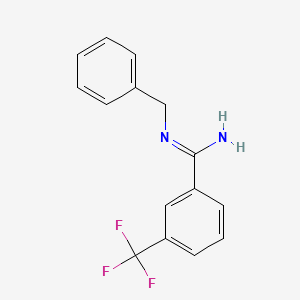
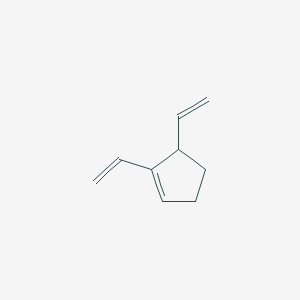
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14137927.png)
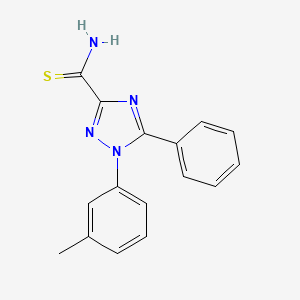

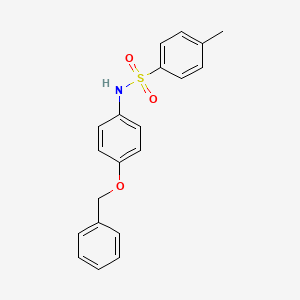
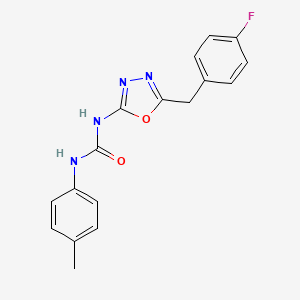

![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)
